molecular formula C14H10BrNO2 B1365706 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B1365706
M. Wt: 304.14 g/mol
InChI Key: NPMOLFTTXXTHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

6-bromo-3-phenyl-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C14H10BrNO2/c15-11-6-7-13-10(8-11)9-16(14(17)18-13)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

NPMOLFTTXXTHPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC(=O)N1C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step 2 Carbonyldiimidazole (0.874 g, 5.39 mmol) and DMAP (0.088 g, 0.719 mmol) were added to a solution of 4-bromo-2-((phenylamino)methyl)phenol (1.00 g, 3.60 mmol) in DCM (100 mL) and the resulting mixture was stirred at rt for 60 h. The mixture was diluted with hexanes (100 mL), washed with NaHCO3 (aq) (2×25 mL), 1 M hydrochloric acid (25 mL) and brine (25 mL), dried and filtered through a pad of silica gel. The solids were rinsed with 1:1 EtOAc-hexane and the filtrate was concentrated to give 6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one as a white solid (1.09 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ 7.41-7.56 (3H, m), 7.30-7.41 (3H, m), 7.21-7.29 (1H, m), 7.01 (1H, d, J=8.80 Hz), 4.80 (2H, s). Mass spectrum m/z 304, 306 (M+H)+.
Quantity
0.874 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
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0.088 g
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catalyst
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Quantity
100 mL
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solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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